molecular formula C5H13O3PSi B14610763 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane CAS No. 58068-62-5

2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane

Cat. No.: B14610763
CAS No.: 58068-62-5
M. Wt: 180.21 g/mol
InChI Key: WNOHNXYRZHBGFX-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is often used in organic synthesis and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable phospholane precursor with a trimethylsilylating agent. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include phosphates, phosphines, and various substituted phospholanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule . This allows for selective reactions to occur at other functional groups, facilitating complex synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its specific ring structure and the presence of the trimethylsilyl group, which imparts chemical inertness and stability. This makes it particularly useful in protecting sensitive functional groups during complex synthetic processes .

Properties

CAS No.

58068-62-5

Molecular Formula

C5H13O3PSi

Molecular Weight

180.21 g/mol

IUPAC Name

1,3,2-dioxaphospholan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C5H13O3PSi/c1-10(2,3)8-9-6-4-5-7-9/h4-5H2,1-3H3

InChI Key

WNOHNXYRZHBGFX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP1OCCO1

Origin of Product

United States

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